N-(4-ethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
Description
The compound N-(4-ethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine belongs to the 1,8-naphthyridine family, a class of heterocyclic compounds with diverse pharmacological and material science applications. Its structure features:
- A 1,8-naphthyridine core substituted with a methyl group at position 5.
- A 4-ethylphenylamine moiety at position 2.
- A pyrrolidine-1-carbonyl group at position 3.
Properties
IUPAC Name |
[4-(4-ethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-3-16-7-9-17(10-8-16)25-20-18-11-6-15(2)24-21(18)23-14-19(20)22(27)26-12-4-5-13-26/h6-11,14H,3-5,12-13H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXAKDWWTXRCHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or nickel complexes, and may involve high temperatures and pressures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the development of more efficient catalysts to reduce reaction times and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-(4-ethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, including its ability to inhibit specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
Crystallographic and Analytical Considerations
- Structural Characterization : Programs like SHELXL and ORTEP-3 are widely used for crystallographic refinement of similar naphthyridines. The target compound’s structure likely benefits from these tools for confirming bond lengths/angles and addressing absorption anisotropy .
- Spectroscopic Data : IR and NMR spectra for analogs (e.g., 3e–3i ) provide reference frameworks for verifying the target compound’s functional groups, such as the pyrrolidine carbonyl (expected IR ~1650–1700 cm⁻¹) and ethylphenyl protons (δ ~1.2–1.4 ppm in ¹H NMR).
Biological Activity
N-(4-ethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a synthetic compound belonging to the naphthyridine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structure and Properties
The compound features a naphthyridine core, which is characterized by a bicyclic structure containing nitrogen atoms at positions 1 and 8. Its unique substituents include a 4-ethylphenyl group and a pyrrolidine-1-carbonyl moiety , both of which contribute to its chemical reactivity and potential interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
Antiproliferative Effects
Studies have shown that this compound possesses antiproliferative effects against various cancer cell lines , particularly breast cancer cells. The mechanism behind this activity is likely attributed to its ability to interfere with cellular signaling pathways or induce direct cytotoxic effects on cancer cells.
The exact mechanism of action for this compound is not fully elucidated; however, it may involve:
- Inhibition of Kinases : Compounds in the naphthyridine class are known for their kinase inhibitory properties, which could be relevant for targeting cancer pathways.
- Modulation of Apoptosis : The compound might influence apoptotic pathways, promoting programmed cell death in malignant cells.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study examining the effects of this compound on breast cancer cell lines, researchers found that treatment led to a significant reduction in cell viability. The study utilized various assays to measure cell proliferation and apoptosis rates. Results indicated that the compound effectively reduced tumor growth in vitro and showed promise for further development as an anticancer agent.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step processes including condensation reactions and cyclization. The presence of functional groups allows for various chemical modifications that can enhance its biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
